molecular formula C17H15F4NO4S B2562377 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-61-6

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2562377
CAS No.: 338424-61-6
M. Wt: 405.36
InChI Key: CLZXGTNYJRVOQO-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a sulfonyl group, a hydroxy group, and a trifluoromethyl group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound is a highly efficient antiandrogen containing a β-hydroxy-sulfone moiety . It is effective in treating malign and benign prostate cancer . The beneficial pharmacological activity can be attributed mainly to the R (-)-enantiomer .

Future Directions

The compound is an intermediate in the synthesis of more complex pharmaceutical compounds . It is used in the synthesis of potential impurities of Bicalutamide , which is an oral nonsteroidal, anti-androgen drug used for prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-fluorobenzenesulfonyl chloride, is prepared by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-hydroxy-2-methylpropanamide in the presence of a base such as triethylamine to form the sulfonyl amide intermediate.

    Introduction of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    Flutamide: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

    Bicalutamide: N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide.

Uniqueness

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZXGTNYJRVOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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